N,N'-(Iminodiethylene)distearamide monoacetate
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Overview
Description
N,N’-(Iminodiethylene)distearamide monoacetate is a chemical compound with the molecular formula C40H82N2O3. It is also known by other names such as octadecanamide, N,N-(iminodi-2,1-ethanediyl)bis-, monoacetate. This compound is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Iminodiethylene)distearamide monoacetate typically involves the reaction of diethylenetriamine with stearic acid, followed by acetylation. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the reaction. The process can be summarized as follows:
Reaction of Diethylenetriamine with Stearic Acid: This step involves heating diethylenetriamine with stearic acid to form the intermediate N,N’-(Iminodiethylene)distearamide.
Industrial Production Methods
In industrial settings, the production of N,N’-(Iminodiethylene)distearamide monoacetate is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Iminodiethylene)distearamide monoacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions include amides, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-(Iminodiethylene)distearamide monoacetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: This compound is used in the study of lipid metabolism and as a component in cell culture media.
Industry: It is used in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)distearamide monoacetate involves its interaction with lipid membranes and proteins. It can modulate the fluidity and permeability of cell membranes, thereby affecting various cellular processes. The molecular targets include membrane-bound enzymes and transport proteins, which are involved in lipid metabolism and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-(Iminodiethylene)distearamide: Lacks the acetyl group and has different chemical properties.
N,N’-(Iminodiethylene)diamide: Contains shorter alkyl chains and exhibits different reactivity.
N,N’-(Iminodiethylene)diacetate: Contains two acetyl groups and has distinct applications.
Uniqueness
N,N’-(Iminodiethylene)distearamide monoacetate is unique due to its specific combination of long alkyl chains and an acetyl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in various fields .
Properties
CAS No. |
68072-50-4 |
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Molecular Formula |
C42H85N3O4 |
Molecular Weight |
696.1 g/mol |
IUPAC Name |
acetic acid;N-[2-[2-(octadecanoylamino)ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C40H81N3O2.C2H4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)42-37-35-41-36-38-43-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-2(3)4/h41H,3-38H2,1-2H3,(H,42,44)(H,43,45);1H3,(H,3,4) |
InChI Key |
YZOMNHPVJAYPSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCCCCCCCC.CC(=O)O |
Origin of Product |
United States |
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